molecular formula C13H20ClN B2652167 (9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)methanamine;hydrochloride CAS No. 2344677-89-8

(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)methanamine;hydrochloride

Cat. No.: B2652167
CAS No.: 2344677-89-8
M. Wt: 225.76
InChI Key: SMTDKYGNGSZNHM-UHFFFAOYSA-N
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Description

(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)methanamine;hydrochloride is a chemical compound with a complex structure that includes a benzoannulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)methanamine typically involves multiple steps:

    Formation of the Benzoannulene Core: The initial step often involves the cyclization of appropriate precursors to form the benzoannulene structure. This can be achieved through methods such as the Diels-Alder reaction, where a diene and a dienophile react under heat to form the cyclic structure.

    Amination: The conversion of the benzoannulene derivative to the corresponding amine involves the introduction of an amine group. This can be done using reagents like ammonia or amines under reductive amination conditions.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid, which enhances its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of (9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)methanamine;hydrochloride would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for efficient processing, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines. Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms, such as amines to amides. Reducing agents like lithium aluminum hydride are often used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. For example, halogenation can introduce halogen atoms into the structure using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (bromine, chlorine), bases (sodium hydroxide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines or oxides, while reduction could produce amides or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)methanamine;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of amine-containing molecules with biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its stability as a hydrochloride salt makes it suitable for various applications, including as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The benzoannulene core provides a rigid structure that can fit into specific binding sites, modulating the function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)amine
  • (6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-yl)methanamine

Uniqueness

Compared to similar compounds, (9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)methanamine;hydrochloride is unique due to the presence of the methyl group at the 9-position and its hydrochloride form. These features enhance its stability and solubility, making it more suitable for certain applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

(9-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-10-6-7-11(9-14)8-12-4-2-3-5-13(10)12;/h2-5,10-11H,6-9,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTDKYGNGSZNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC2=CC=CC=C12)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344677-89-8
Record name {9-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl}methanamine hydrochloride
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